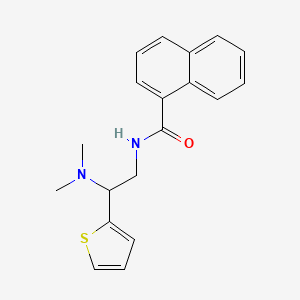

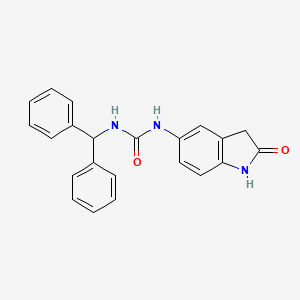

1-Benzhydryl-3-(2-oxoindolin-5-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of urea derivatives, including those structurally related to 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea, often involves the reaction of isocyanates with amines or other nitrogen-containing compounds. For example, Muccioli et al. (2003) describe a method for synthesizing benzhydryl-phenylureas through microwave-enhanced reactions, suggesting a pathway that might be applicable or adaptable for synthesizing this compound (Muccioli et al., 2003).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea moiety linked to various functional groups, influencing the compound's properties and reactivity. Studies on similar compounds have utilized NMR, IR, and MS techniques to elucidate their structures, as seen in the work by Shankar et al. (2017), who explored the structure-activity relationships of 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives (Shankar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of urea derivatives, including potential reactions and interaction mechanisms, can be inferred from studies focusing on their chemical behavior. For instance, Butler and Leitch (1980) investigated the reactions of urea with benzil, elucidating mechanisms that could be relevant to understanding the chemical reactivity of this compound (Butler & Leitch, 1980).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are critical for their application and study. Tutughamiarso et al. (2011) provide insights into the crystalline structure of related compounds, which could help infer the physical properties of this compound (Tutughamiarso et al., 2011).

Chemical Properties Analysis

The chemical properties of urea derivatives, such as acidity/basicity, reactivity with other chemical agents, and stability, are essential for their practical use. The study by Yan et al. (2014) on the synthesis of related urea and thiourea derivatives offers a glimpse into the chemical properties that might be expected from this compound (Yan et al., 2014).

Wissenschaftliche Forschungsanwendungen

Urea Biosensors and Their Importance

Urea biosensors have emerged as critical tools for detecting and quantifying urea concentrations across various fields, including medical diagnostics and environmental monitoring. The development of urea biosensors leverages different nanoparticles and polymers for enzyme immobilization, highlighting the importance of urea in understanding and managing health conditions related to nitrogen metabolism, as well as applications in agriculture, food preservation, and other industries (Botewad et al., 2021).

Urea in Ruminant Nutrition

In the context of ruminant nutrition, urea serves as a non-protein nitrogen source, economically replacing feed proteins and supporting microbial growth in the rumen. The hydrolysis of urea by rumen bacterial urease to ammonia, which is then utilized for microbial protein synthesis, underscores the role of urea in enhancing the efficiency of nitrogen utilization in ruminants. This application of urea contributes to the development of dietary strategies to improve animal health and production efficiency (Jin et al., 2018).

Urea as a Hydrogen Carrier

Exploring alternative energy sources, urea has been investigated for its potential as a hydrogen carrier for fuel cells. Due to its abundance, non-toxicity, and stability, urea presents a promising avenue for sustainable energy supply. Research into the feasibility of using urea as a hydrogen source emphasizes its role in addressing long-term energy sustainability challenges (Rollinson et al., 2011).

Urea in Environmental and Agricultural Applications

The environmental impact of urea, particularly in agriculture, has prompted studies into urease inhibitors to reduce nitrogen loss from fertilization. By understanding the mechanisms of urea hydrolysis and its interaction with soil and plant systems, researchers aim to enhance agronomic efficiency and mitigate environmental pollution. This line of inquiry reflects the broader applications of urea in improving agricultural practices and environmental stewardship (Cantarella et al., 2018).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 1-benzhydryl-3-(2-oxoindolin-5-yl)urea, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in one or more of these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that the effects of this compound at the molecular and cellular levels could be diverse and significant.

Eigenschaften

IUPAC Name |

1-benzhydryl-3-(2-oxo-1,3-dihydroindol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c26-20-14-17-13-18(11-12-19(17)24-20)23-22(27)25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26)(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKKNDHNAPCFLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)

![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)

![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)

![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)